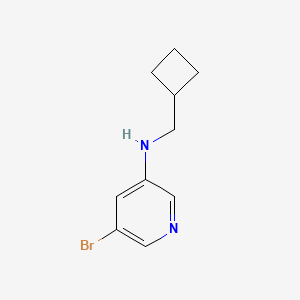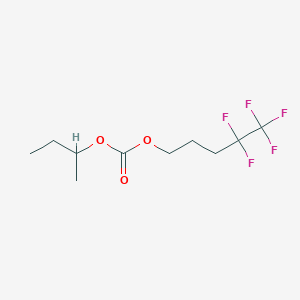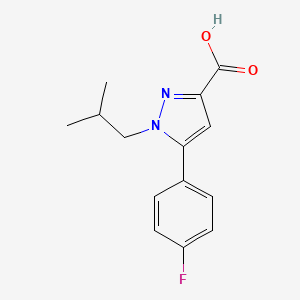
5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group, an isobutyl group, and a carboxylic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For example, the reaction of 4-fluorobenzaldehyde with isobutyl hydrazine under acidic conditions can yield the desired pyrazole derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group. In this case, the pyrazole derivative can be oxidized using an oxidizing agent like potassium permanganate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be studied for its potential as a therapeutic agent in treating various diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving pyrazole derivatives.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to target proteins or enzymes. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure with a pyridine ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure with additional aromatic groups.
Uniqueness
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isobutyl group, which may influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
InChI Key |
QBFQCJLMFWUCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


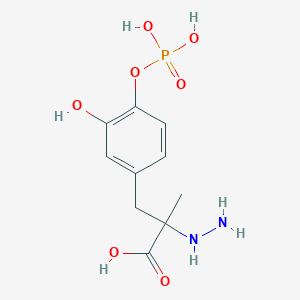


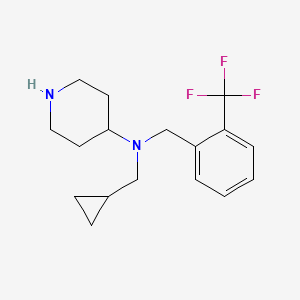

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
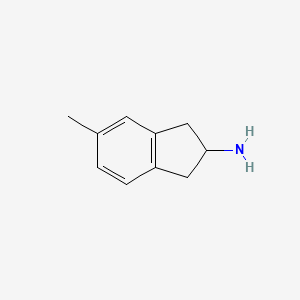
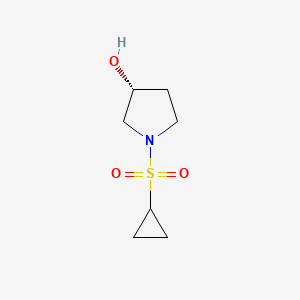
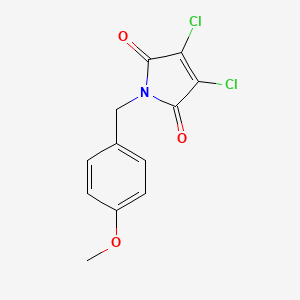

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
